molecular formula C14H10F2O B8438581 2,4-Difluorophenyl acetophenone

2,4-Difluorophenyl acetophenone

Cat. No.: B8438581
M. Wt: 232.22 g/mol
InChI Key: IMGQSZWEDCRZTQ-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl acetophenone (CAS: 364-83-0) is a fluorinated aromatic ketone characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 4-positions and an acetyl group at the para position (Figure 1). This compound is synthesized via Suzuki-Miyaura cross-coupling reactions between 2,4-difluorophenylboronic acid and 4-bromoacetophenone using Pd(II) catalysts, achieving yields exceeding 93% under optimized conditions . Its structural confirmation relies on IR (C=O stretch at ~1680 cm⁻¹, absence of S-H bands), ¹H/¹³C NMR, and X-ray crystallography .

Fluorination at the 2- and 4-positions enhances electronegativity and steric effects, making this compound a valuable intermediate in pharmaceuticals (e.g., fluoroquinolone antibiotics like tosufloxacin) and materials science (e.g., luminescent iridium complexes) .

Properties

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-phenylethanone

InChI

InChI=1S/C14H10F2O/c15-12-7-6-11(13(16)9-12)8-14(17)10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

IMGQSZWEDCRZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Compound Substituents Synthesis Method Yield (%) Melting Point (°C) Key Applications
This compound F (2,4), COCH₃ Suzuki coupling 93–98.7 Not reported Pharmaceuticals, OLEDs
2,4-Dichloroacetophenone Cl (2,4), COCH₃ Friedel-Crafts 75–85 ~138 Agrochemicals
2-Bromo-2',4'-difluoroacetophenone Br (2), F (2',4'), COCH₃ Bromination 70–80 Not reported Antifungal agents
4-Fluoro-2-hydroxyacetophenone F (4), OH (2), COCH₃ Hydroxylation 65–75 110–115 UV stabilizers

Key Observations:

Reactivity : Fluorinated analogs exhibit higher electronegativity, enhancing stability in oxidative environments and electronic applications. Chlorinated/brominated derivatives show greater reactivity in substitution reactions .

Biological Activity: The 2,4-difluorophenyl group in tosufloxacin improves bactericidal activity by enhancing membrane penetration and target binding compared to non-fluorinated quinolones .

Material Science : Fluorination in iridium complexes (e.g., Ir(dfppy)₂(PSAP)) increases luminescent quantum yields (up to 51.1%) by stabilizing excited states through electron-withdrawing effects .

Q & A

Q. Q1. What are the standard synthetic routes for 2,4-difluorophenyl acetophenone, and how are reaction conditions optimized?

The compound is commonly synthesized via nucleophilic substitution or Friedel-Crafts acylation. A validated method involves reacting 2,4-difluoroaniline with acetaldoxime and copper sulfate at pH 4, followed by steam distillation and benzene extraction . Key optimization parameters include:

  • pH control : Maintaining pH 4 minimizes side reactions (e.g., over-oxidation).
  • Temperature : Reactions are typically run at 60–80°C to balance yield and reaction rate.
  • Purification : Reduced-pressure rectification ensures high purity (>95%).
    Characterization via ¹H/¹⁹F NMR and GC-MS confirms structural integrity, with melting point (58–62°C) and boiling point (309.5°C) as critical physical benchmarks .

Advanced Reaction Mechanisms

Q. Q2. How do substituent positions (2,4-difluoro vs. monofluoro analogs) influence reactivity in nucleophilic substitution?

The electron-withdrawing effect of fluorine atoms at the 2- and 4-positions activates the aromatic ring for nucleophilic attack. Comparative studies with 4-fluoroacetophenone show:

  • Enhanced electrophilicity : The difluoro group lowers the LUMO energy, accelerating reactions like oxidation (e.g., with iodine/DMSO to form arylglyoxal intermediates) .
  • Regioselectivity : Fluorine at the 4-position directs substitution to the para position, while steric hindrance at the 2-position limits ortho reactivity. Computational modeling (DFT) supports these observations .

Physicochemical Property Analysis

Q. Q3. What analytical techniques resolve ambiguities in structural elucidation of fluorinated acetophenones?

  • X-ray crystallography : Resolves positional isomerism (e.g., distinguishing 2,4-difluoro from 3,5-difluoro derivatives) .
  • ²⁹Si NMR (for silylated derivatives) : Helps confirm substitution patterns in complex mixtures .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature reactions .

Applications in Proteomics

Q. Q4. How is this compound utilized as a biochemical tool in proteomics?

The compound acts as a photoaffinity labeling agent due to its ketone group, which forms covalent bonds with protein active sites under UV light. Key applications include:

  • Enzyme inhibition studies : Modifies serine hydrolases by alkylating catalytic residues .
  • Protein crosslinking : Used with triazole derivatives (e.g., fluconazole impurities) to stabilize transient protein complexes .

Advanced Synthetic Challenges

Q. Q5. How can researchers mitigate byproduct formation during large-scale synthesis?

Common byproducts (e.g., 2,4-difluorophenyl thiourea or triazole adducts) arise from:

  • Incomplete acylation : Add stoichiometric AlCl₃ to enhance electrophilic activation .
  • Oxidative side reactions : Use inert atmospheres (N₂/Ar) and reduce DMSO concentrations in oxidation steps .
    Process analytical technology (PAT) tools, such as in-situ FTIR , monitor reaction progress in real time .

Data Contradictions and Validation

Q. Q6. How should researchers address discrepancies in reported melting points (e.g., 58–62°C vs. 65°C)?

Variations arise from:

  • Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable form .
  • Impurity profiles : Validate purity via HPLC-UV/ELSD (≥99.5%) and compare with certified reference materials (CRMs) .
    Collaborative studies using CRMs from NIST or PubChem improve data reproducibility .

Safety and Handling Protocols

Q. Q7. What safety protocols are critical for handling fluorinated acetophenones?

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 2,4-difluoroaniline) .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with NaOH before disposal .

Comparative Studies with Analogues

Q. Q8. How does this compound compare to 2,6-difluoro or 4-methoxy analogs in bioactivity?

  • Lipophilicity : The 2,4-difluoro derivative has a higher logP (2.1) than 4-methoxy analogs (logP 1.5), enhancing membrane permeability .
  • Enzyme selectivity : Fluorine at the 4-position reduces off-target effects in kinase assays compared to 2,6-difluoro derivatives .

Methodological Pitfalls in Photochemical Reactions

Q. Q9. What are common pitfalls in light-mediated functionalization of this compound?

  • Over-irradiation : Leads to decomposition; optimize UV wavelength (254–365 nm) and exposure time .
  • Quenching efficiency : Use radical scavengers (e.g., TEMPO) to terminate reactions and prevent polymerization .

Computational Modeling Support

Q. Q10. How can DFT calculations predict reaction pathways for fluorinated acetophenones?

  • Transition state analysis : Identifies rate-limiting steps in nucleophilic substitution (e.g., activation energy for aryl-F bond cleavage) .
  • Solvent effects : COSMO-RS models simulate solvent interactions, guiding solvent selection (e.g., DMF vs. THF) .

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